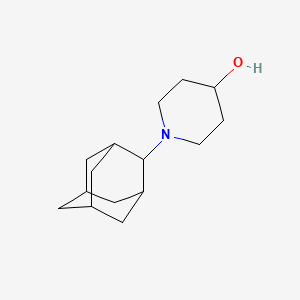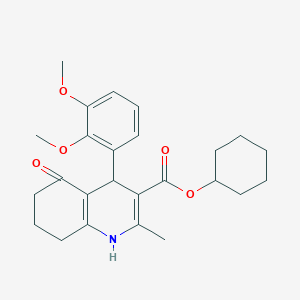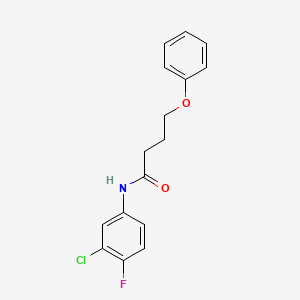
1-(2-adamantyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-adamantyl)-4-piperidinol, also known as adaprolol, is a chemical compound that belongs to the class of beta-blockers. Adaprolol has been widely used in scientific research for its potential therapeutic effects on cardiovascular diseases.
Mechanism of Action
Adaprolol exerts its pharmacological effects by selectively blocking beta-1 adrenergic receptors in the heart, which leads to a decrease in heart rate and contractility. This results in a reduction in cardiac output and blood pressure, which can be beneficial in the treatment of hypertension and congestive heart failure.
Biochemical and Physiological Effects:
Adaprolol has been shown to have several biochemical and physiological effects, including a reduction in heart rate and contractility, a decrease in blood pressure, and an improvement in cardiac function. In addition, 1-(2-adamantyl)-4-piperidinol has been shown to have anti-arrhythmic effects and can decrease the risk of sudden cardiac death.
Advantages and Limitations for Lab Experiments
Adaprolol has several advantages for lab experiments, including its selectivity for beta-1 adrenergic receptors, which allows for specific targeting of the heart. However, 1-(2-adamantyl)-4-piperidinol has some limitations, including its potential for off-target effects and its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(2-adamantyl)-4-piperidinol, including the investigation of its potential therapeutic effects on other cardiovascular diseases, such as atrial fibrillation and myocardial infarction. In addition, further studies are needed to better understand the mechanisms underlying this compound's anti-arrhythmic effects and to develop more effective formulations of the drug for clinical use.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of cardiovascular diseases, and its pharmacological effects have been extensively studied in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential therapeutic effects of this compound and to develop more effective treatments for cardiovascular diseases.
Synthesis Methods
The synthesis of 1-(2-adamantyl)-4-piperidinol can be achieved through a multi-step process, which involves the reaction of adamantyl chloride with piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
Adaprolol has been extensively studied for its potential therapeutic effects on cardiovascular diseases, such as hypertension, angina pectoris, and congestive heart failure. In addition, 1-(2-adamantyl)-4-piperidinol has been shown to have anti-arrhythmic effects and can improve cardiac function in patients with heart failure.
Properties
IUPAC Name |
1-(2-adamantyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-14-1-3-16(4-2-14)15-12-6-10-5-11(8-12)9-13(15)7-10/h10-15,17H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSCIZDYSRJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
![5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5161234.png)
![tert-butyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine hydrochloride](/img/structure/B5161237.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161263.png)

![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)
![N,N-dicyclohexyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5161295.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161310.png)

![N,N-dimethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5161324.png)
